
3,4-Di-O-galloylquinic acid
Overview
Description
3,4-Di-O-galloylquinic acid is a naturally occurring polyphenolic compound found in various plant species. It belongs to the class of galloylquinic acids, which are esters of quinic acid and gallic acid. These compounds are known for their potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using catalysts and specific reaction conditions. One common method involves the use of acid catalysts to facilitate the esterification process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For example, the compound can be isolated from the leaves of Byrsonima fagifolia using hydromethanolic extraction followed by purification through high-performance liquid chromatography (HPLC) . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-O-galloylquinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.
Esterification: The compound can form additional ester bonds with other phenolic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate esterification reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Quinic acid and gallic acid.
Esterification Products: Various galloyl esters depending on the reactants used.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of galloylquinic acids, including 3,4-di-O-galloylquinic acid. Research indicates that derivatives of gallic acid demonstrate significant antiviral effects against coronaviruses, including SARS-CoV-2. These compounds can inhibit viral replication and may be utilized in the development of antiviral medications. The mechanism involves interaction with viral proteins and modulation of host immune responses, suggesting a promising avenue for therapeutic development against viral infections .
Antitumor Activity
This compound has been investigated for its antitumor properties. A study focused on the combination of galloylquinic acids with doxorubicin (Dox) in Ehrlich ascites carcinoma (EAC) models demonstrated significant chemopreventive effects. Treatment with these compounds increased survival rates, reduced tumor volume, and inhibited ascitic tumor cell proliferation. Additionally, they modulated inflammatory cytokines and angiogenic markers such as Vascular Endothelial Growth Factor (VEGF), indicating their potential as adjunct therapies in cancer treatment .
Gastroprotective Effects
The gastroprotective activity of galloylquinic acids has also been documented. In animal models of gastric ulcers, compounds like this compound exhibited protective effects by reducing oxidative stress and inflammation in gastric tissues. This suggests potential applications in treating gastrointestinal disorders and enhancing mucosal defense mechanisms .
Antimicrobial Activity
Research has indicated that galloylquinic acids possess antimicrobial properties against various pathogens. For instance, studies on extracts containing these compounds have shown efficacy against fungal infections and other microbial agents. The mechanism involves disrupting microbial cell membranes and inhibiting growth, highlighting their utility in developing natural antimicrobial agents .
Renal Health
The role of this compound in renal health has gained attention due to its potential to prevent kidney stone formation. Studies involving animal models demonstrated that these compounds can inhibit calcium oxalate crystallization in renal epithelial cells. This suggests a protective effect against nephrolithiasis and opens avenues for developing dietary supplements aimed at kidney health .
Summary Table of Applications
Case Studies
- Antiviral Research : A study demonstrated that derivatives of gallic acid could effectively inhibit SARS-CoV-2 replication in vitro, laying the groundwork for future antiviral drug development focusing on galloylquinic acids .
- Cancer Treatment : In an EAC model, treatment with this compound significantly improved survival outcomes compared to control groups. The combination with doxorubicin showed enhanced efficacy, indicating synergistic effects that could be leveraged in clinical settings .
- Gastroprotective Mechanism : In a model of gastric ulcers, administration of galloylquinic acids resulted in decreased ulcer area and improved histological parameters compared to untreated controls, supporting their use as gastroprotective agents .
Mechanism of Action
The biological effects of 3,4-Di-O-galloylquinic acid are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as HIV reverse transcriptase, which is crucial for the replication of the virus.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
3,4-Di-O-galloylquinic acid is part of a larger family of galloylquinic acids, which include:
- 3,5-Di-O-galloylquinic acid
- 3,4,5-Tri-O-galloylquinic acid
- 1,3,4,5-Tetra-O-galloylquinic acid
Uniqueness:
- Structural Differences: The position and number of galloyl groups on the quinic acid core differentiate these compounds.
- Biological Activities: While all these compounds exhibit antioxidant and antimicrobial properties, their potency and specific activities can vary. For example, this compound has shown higher antifungal activity compared to its analogs .
Biological Activity
3,4-Di-O-galloylquinic acid (3,4-DGQ) is a hydrolyzable tannin derivative of quinic acid that has garnered attention due to its diverse biological activities. This compound is primarily found in various plant species, including Byrsonima fagifolia, Pistacia lentiscus, and Quercus salicina . The following sections detail the biological activities associated with 3,4-DGQ, including its antioxidant, antimicrobial, antiviral, and antidiabetic properties.
Chemical Composition and Structure
3,4-DGQ has the chemical formula and is characterized by two galloyl groups attached to the 3 and 4 positions of the quinic acid backbone. Its molecular structure allows it to interact with various biological targets, contributing to its pharmacological effects .
1. Antioxidant Activity
The antioxidant capacity of 3,4-DGQ has been demonstrated through various assays. For instance, studies have shown that it exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells.
Assay Type | IC50 Value (μg/mL) |
---|---|
DPPH Scavenging | 12.5 |
FRAP | 15.0 |
ABTS | 10.0 |
These results indicate that 3,4-DGQ can effectively neutralize free radicals, thus protecting cellular components from oxidative damage .
2. Antimicrobial Activity
3,4-DGQ has shown promising antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against fungal strains such as Cryptococcus spp. and bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Cryptococcus spp. | 1 - 16 |
Staphylococcus aureus | 8 - 32 |
The compound's ability to inhibit yeast growth suggests potential applications in treating fungal infections .
3. Antiviral Activity
Research indicates that 3,4-DGQ possesses antiviral properties, particularly against HIV-1. It acts by inhibiting reverse transcriptase activity, a critical enzyme for viral replication.
- Mechanism of Action : The compound binds to the active site of reverse transcriptase, preventing viral RNA from being converted into DNA .
4. Antidiabetic Activity
The antidiabetic effects of 3,4-DGQ have been evaluated through its inhibitory action on enzymes such as α-amylase and α-glucosidase.
Enzyme | IC50 Value (mg/mL) |
---|---|
α-Amylase | 95.2 |
α-Glucosidase | 14.6 |
These findings suggest that 3,4-DGQ may help manage blood sugar levels by delaying carbohydrate digestion .
Case Study: Antifungal Efficacy
In a study involving the leaf extract of Byrsonima fagifolia, researchers isolated several galloylquinic acid derivatives, including 3,4-DGQ. The extract demonstrated antifungal activity comparable to standard antifungal agents like fluconazole against Cryptococcus spp., highlighting the potential for developing new antifungal therapies based on this compound .
Case Study: Antioxidant Properties
A comparative analysis of various galloyl derivatives isolated from Pistacia lentiscus showed that 3,4-DGQ had one of the highest antioxidant activities among tested compounds. The study utilized spectrophotometric methods to quantify radical scavenging abilities and confirmed the compound's potential as a natural antioxidant .
Properties
IUPAC Name |
(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCQDOSGKINGP-YQMRLJPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007026 | |
Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86687-37-8 | |
Record name | 3,4-Di-O-galloylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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